molecular formula C7H14Cl2N4 B2757464 3-(Triazol-1-yl)piperidine;dihydrochloride CAS No. 2460755-72-8

3-(Triazol-1-yl)piperidine;dihydrochloride

Cat. No.: B2757464
CAS No.: 2460755-72-8
M. Wt: 225.12
InChI Key: LZGLAEAJDLFWCN-UHFFFAOYSA-N
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Description

“3-(Triazol-1-yl)piperidine;dihydrochloride” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . It is a part of a class of compounds known as azoles, which are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14Cl2N4 . The average mass is 225.119 Da and the monoisotopic mass is 224.059555 Da .

Scientific Research Applications

1. Antiparasitic Drug Design

  • Triazole derivatives, including those derived from natural products like piperine, have been explored for their trypanocidal activity, particularly against Trypanosoma cruzi. These derivatives show promise in antiparasitic drug development (Franklim et al., 2013).

2. Synthesis of Piperidine Derivatives

  • Research has focused on the synthesis of various piperidine derivatives, including 3- and 4-(1H-azol-1-yl)piperidines, by arylation of azoles. These compounds have potential applications in medicinal chemistry (Shevchuk et al., 2012).

3. Novel Piperidine-Based Hybrids

  • New series of dibenzyl N(2)-C-linked triazolyl piperidines have been synthesized. These compounds, obtained from nucleophilic reactions under basic conditions, may have applications in drug development (Appala et al., 2022).

4. Anticonvulsant Drug Development

  • Nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moieties, such as piperidine derivatives, have shown potential as anticonvulsant drugs (Song et al., 2020).

5. Antifungal Activity

  • Triazole derivatives with piperidine side chains have been synthesized and evaluated for their antifungal properties against human pathogenic fungi (Yu et al., 2014).

6. Antagonist Activity in Neuropharmacology

  • Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups have shown 5-HT2 antagonist activity, important for neurological and psychiatric drug research (Watanabe et al., 1992).

7. Catalyst Development in Organic Synthesis

  • Piperidine-4-carboxylic acid functionalized nanoparticles have been used as catalysts in the synthesis of organic compounds, demonstrating the versatility of piperidine derivatives in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

8. Molecular Structure Analysis

  • Studies on the molecular structure and intermolecular interactions of triazole derivatives provide insights into the design of biologically active compounds (Shukla et al., 2017).

9. Antimicrobial Drug Discovery

  • Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

10. Development of Adenosine Receptor Antagonists

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, including those with piperidine rings, have been explored as human A₃ adenosine receptor antagonists, useful in cardiovascular and neurological therapies (Baraldi et al., 2012).

Future Directions

The future directions for “3-(Triazol-1-yl)piperidine;dihydrochloride” could involve further exploration of its potential biological activities. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . These compounds might be potential lead compounds for the treatment of diabetes .

Properties

IUPAC Name

3-(triazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGLAEAJDLFWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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